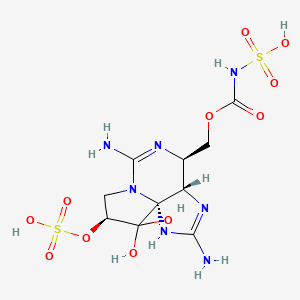

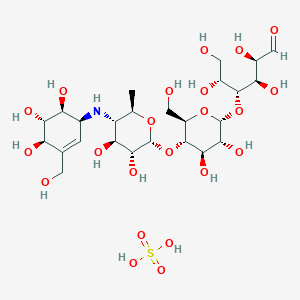

Acarbose sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acarbose is an alpha-glucosidase inhibitor used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes mellitus . It is a complex oligosaccharide that delays the digestion of ingested carbohydrates, thereby resulting in a smaller rise in blood glucose concentration following meals .

Synthesis Analysis

Acarbose is produced by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of acarbose by promoting the expression of acbB and acbD .Molecular Structure Analysis

Acarbose is a complex oligosaccharide . Its empirical formula is C25H43NO18 and its chemical structure is as follows :O([C@H]1C@HC@@HC@HO[C@@H]1CO)[C@H]4OC@@HC@@HC@@HC@H[C@H]2O)C@H[C@H]3O)C@H[C@H]4O)CO Chemical Reactions Analysis

A mechanistic study of the poorly understood pathway by which the inhibitor acarbose is enzymatically rearranged by human pancreatic alpha-amylase has been conducted . The study involved structurally examining the binding modes of the related inhibitors isoacarbose and acarviosine-glucose, and by novel kinetic measurements of all three inhibitors under conditions that demonstrate this rearrangement process .Physical And Chemical Properties Analysis

Acarbose is a white to off-white powder with a molecular weight of 645.608 g·mol−1 . It is soluble in water and has a pKa of 5.1 .Scientific Research Applications

1. Influence on α-Amylase and α-Glucosidase

Acarbose, known for its inhibitory effect on α-amylase and α-glucosidase, has been studied for its potential in combination with gallic acid (GA). Research shows that a mix of 50% acarbose and 50% GA exhibited the highest α-glucosidase inhibitory effect. This combination also demonstrated antioxidant properties and the potential for reduced side effects in antidiabetic therapy (Oboh et al., 2016).

2. Antineoplastic Effects on Colorectal Cancer

A study assessing the association between acarbose use in diabetic patients and the incidence of colorectal cancer found that acarbose usage led to a significant reduction in the risk of colorectal cancer. This effect was dose-dependent and highlights acarbose's potential as an antineoplastic agent (Tseng et al., 2015).

3. Insulin Sensitivity Improvement

Research has demonstrated that acarbose can improve insulin sensitivity in subjects with impaired glucose tolerance. This improvement suggests acarbose's utility in preventing the progression of such conditions to non-insulin-dependent diabetes mellitus (Chiasson et al., 1996).

4. Impact on Polycystic Ovary Syndrome (PCOS)

A study evaluating the impact of acarbose on hyperandrogenic symptoms, insulin, and androgen serum concentrations in PCOS patients found significant improvements. Acarbose treatment led to a reduction in acne/seborrhoea score and improved hormonal profiles, suggesting its potential application in treating PCOS-related symptoms (Ciotta et al., 2001).

5. Role as a Calorie Restriction Mimetic

Acarbose has been studied for its role as a calorie restriction mimetic. It has shown benefits in pre-clinical models, such as increased lifespan and reduced body weight gain, independent of calorie intake reduction. These findings support further clinical trials of acarbose focusing on aging-related outcomes (Smith et al., 2020).

6. Reduction of Cardiovascular Events

A meta-analysis including several acarbose studies found that acarbose therapy significantly reduced the risk of myocardial infarction and other cardiovascular events in type 2 diabetic patients. This suggests acarbose's potential in cardiovascular disease prevention (Hanefeld et al., 2004).

7. Enhanced Glycemic Control

In addition to reducing postprandial hyperglycemia, acarbose has been found effective in enhancing glycemic control when used as a first-line drug in type 2 diabetes, particularly in the early stages of the disease (Hanefeld, 1998).

8. Improvement in Health and Lifespan in Mice

A study on aging HET3 mice showed that acarbose improved health and increased lifespan. This was observed across various doses of acarbose and suggests its potential application in aging research (Harrison et al., 2019).

Safety And Hazards

Future Directions

Acarbose has been recommended in certain guidelines for treating diabetes, receiving preferred status even when compared to other oral glucose lowering drugs, due to its proven ability to reduce cardiovascular events . Large scale trials, like the ongoing Acarbose Cardiovascular Evaluation (ACE) trial, aim at conclusively establishing such a positive effect in patients with coronary heart disease and impaired glucose tolerance .

properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO18.H2O4S/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28;1-5(2,3)4/h2,4,7,9-27,29-40H,3,5-6H2,1H3;(H2,1,2,3,4)/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZAGRIRYDJUSP-PKCKZCPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO22S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acarbose sulfate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)